2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

概要

説明

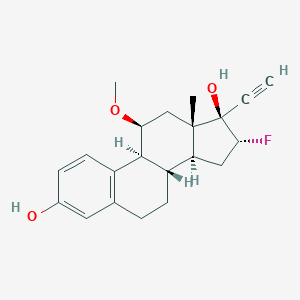

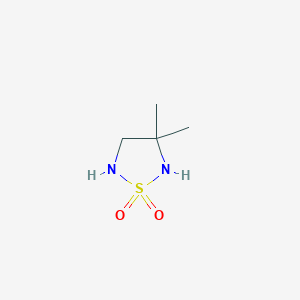

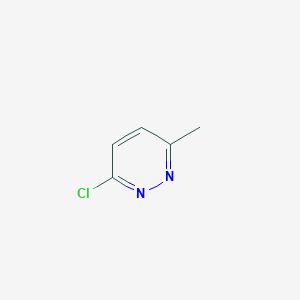

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (BMFBT) is an organobromine compound commonly used as a reagent in organic synthesis. It is a colorless solid with a molecular weight of 242.02 g/mol and a melting point of 97-99 °C. BMFBT has been used in a variety of laboratory experiments, ranging from the synthesis of new compounds to the study of biochemical and physiological effects.

科学的研究の応用

Application 1: Synthesis of Block Copolymers

- Summary of the Application: Bromomethyl compounds are used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . This method is a powerful technique for the macromolecular synthesis of a broad range of well-defined polymers .

- Methods of Application: The bromomethyl compound is used to obtain a bifunctional initiator for the RAFT polymerization. The primary parameters, such as concentration and time, that affect the reaction are evaluated .

- Results or Outcomes: The products were characterized by FT-IR, 1H-NMR, GPC, and TGA. The multi-instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .

Application 2: Synthesis of Bromomethyl Sulfides

- Summary of the Application: Bromomethyl compounds can be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks . This method minimizes the generation of highly toxic byproducts .

- Methods of Application: The bromomethylation of thiols is carried out using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .

- Results or Outcomes: The bromomethyl thiol derivatives were obtained in high yields . The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range .

Application 3: Synthesis of Boronic Acid-Functionalized Benzyl Viologen

- Summary of the Application: 2-(Bromomethyl)phenylboronic acid can be used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .

- Methods of Application: The synthesis involves the reaction of 2-(Bromomethyl)phenylboronic acid with 4,4′-bipyridine .

- Results or Outcomes: The product, o-BBV, was successfully synthesized and used as a chemosensor to sense glucose in aqueous water .

Application 4: Synthesis of Fluorinated Surfactants

- Summary of the Application: Fluorinated bromomethyl compounds have been used for the preparation of fluorinated surfactants . These surfactants exhibit antimicrobial activity .

- Methods of Application: The synthesis involves a 2-step sequence involving thiol hydroxymethylation and substitution by PBr3 . The method directly delivers the fluorinated bromomethyl compound in high yield .

- Results or Outcomes: The fluorinated surfactants were successfully synthesized and found to exhibit antimicrobial activity .

Application 5: Synthesis of Isoquinoline Derivatives

- Summary of the Application: 2-(Bromomethyl)phenylboronic acid can be used to synthesize 2-(azidomethyl)phenylboronic acid, which is further employed in the preparation of isoquinoline derivatives .

- Methods of Application: The synthesis involves the reaction of 2-(Bromomethyl)phenylboronic acid with other reactants to form 2-(azidomethyl)phenylboronic acid . This compound is then used in the preparation of isoquinoline derivatives .

- Results or Outcomes: The isoquinoline derivatives were successfully synthesized .

特性

IUPAC Name |

2-(bromomethyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBLTCWLVUAGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560588 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-fluorobenzo[d]thiazole | |

CAS RN |

143163-70-6 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

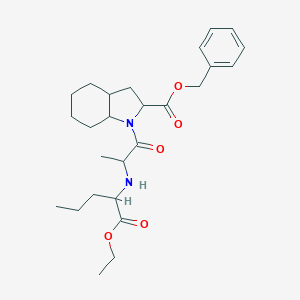

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)